molecular formula C26H17ClFN3O3S2 B12024392 N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 617696-24-9

N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12024392
CAS No.: 617696-24-9
M. Wt: 538.0 g/mol
InChI Key: RZFUXYQUBWYDKC-FCQUAONHSA-N
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Description

N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a fluorobenzyl group, and a thiazolidinylidene-indolyl moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone core, followed by the introduction of the indole moiety and subsequent functionalization to attach the chlorophenyl and fluorobenzyl groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chlorophenyl and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to ensure efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the chlorophenyl or fluorobenzyl positions.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel compounds, and development of new materials.

    Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for biochemical studies and drug development.

    Medicine: Potential pharmaceutical applications include its use as a lead compound for developing new drugs targeting specific diseases or conditions.

    Industry: The compound could be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with molecular targets within cells. The compound may bind to specific proteins or enzymes, altering their activity and triggering downstream effects. Pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide stands out due to its complex structure, which combines multiple functional groups and heterocycles. This complexity provides a wide range of chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

617696-24-9

Molecular Formula

C26H17ClFN3O3S2

Molecular Weight

538.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C26H17ClFN3O3S2/c27-16-4-3-5-18(12-16)29-21(32)14-30-20-7-2-1-6-19(20)22(24(30)33)23-25(34)31(26(35)36-23)13-15-8-10-17(28)11-9-15/h1-12H,13-14H2,(H,29,32)/b23-22-

InChI Key

RZFUXYQUBWYDKC-FCQUAONHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C(=O)N2CC(=O)NC5=CC(=CC=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C(=O)N2CC(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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